1,1-Bis(diphenylphosphino)ethylene

Catalysis Organometallic Chemistry Palladium Complexes

Choose 1,1-Bis(diphenylphosphino)ethylene for applications where standard diphosphines fail. Its geminal P-atoms and C=C backbone enforce a uniquely constrained bite angle, dramatically altering catalytic selectivity — e.g., retarding migratory insertion in Pd systems compared to dppp. The π-backbone enables strong electronic coupling (ΔE 0.323 V vs. 0.063 V for dppp in Fe(NO)2 complexes), essential for redox-tuning. Critically, only the cis-isomer drives light-induced transformation of Au(I) sulfido clusters from 10- to 18-metal-atom species. Insist on dppee for stimuli-responsive materials and selective oligomerization.

Molecular Formula C26H22P2
Molecular Weight 396.4 g/mol
CAS No. 84494-89-3
Cat. No. B1308557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(diphenylphosphino)ethylene
CAS84494-89-3
Molecular FormulaC26H22P2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H22P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2
InChIKeyGEGLBMPXRFOXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(diphenylphosphino)ethylene (CAS 84494-89-3) Procurement Guide: Core Properties and Sourcing Essentials


1,1-Bis(diphenylphosphino)ethylene (CAS 84494-89-3), also known as vinylidenebis(diphenylphosphine) or dppee, is a specialized bidentate phosphine ligand with the molecular formula C26H22P2 and a molecular weight of 396.40 g/mol . It is a solid at room temperature with a reported melting point of 110-111 °C . This compound is distinguished by its geminal arrangement of two diphenylphosphino groups on a single carbon atom of an ethylene backbone, creating a unique chelating environment. It serves as a versatile ligand in organometallic chemistry and catalysis, particularly in the formation of metal complexes for cross-coupling reactions, hydrogenation, and hydroformylation . It is also a key reactant for preparing cyclometallated palladium catalysts and carbon-bridged diphosphine ligands for chromium-catalyzed ethylene tri- and tetramerization .

1,1-Bis(diphenylphosphino)ethylene (CAS 84494-89-3) Procurement: Why Generic Diphosphine Substitution is Ineffective


1,1-Bis(diphenylphosphino)ethylene (dppee) cannot be simply substituted by other common diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp), due to its unique geminal phosphine arrangement and the presence of a carbon-carbon double bond in its backbone. This structural specificity dictates the bite angle, electronic properties, and the resulting catalytic activity and selectivity of its metal complexes. For example, the smaller bite angle enforced by dppee in palladium complexes leads to significantly higher barriers for migratory insertion of ethylene compared to ligands like dppp, fundamentally altering catalytic pathways [1]. Furthermore, the π-bond in the backbone of dppee influences the electronic communication between the phosphorus atoms, affecting the redox properties and reactivity of the metal center, a feature absent in saturated-backbone analogs like dppe [2]. Therefore, direct substitution without re-optimizing reaction conditions will likely result in substantial differences in reaction rate, selectivity, and overall yield.

1,1-Bis(diphenylphosphino)ethylene (CAS 84494-89-3) Comparative Performance Data: A Quantitative Evidence Guide for Scientific Selection


Migratory Insertion Barrier in Pd(II) Complexes: dppee vs. dppe and dppp

The barrier to migratory insertion of ethylene in cationic Pd(II) complexes is highly sensitive to the bidentate phosphine ligand. Complexes bearing the dppee ligand exhibit a significantly higher barrier compared to those with more flexible backbones like dppp or dppb. This is a critical differentiator for applications where controlling the rate of migratory insertion is key, such as in ethylene dimerization or copolymerization [1].

Catalysis Organometallic Chemistry Palladium Complexes

Electrochemical Behavior in Fe-Nitrosyl Complexes: dppee vs. dppp

The presence of the C=C π-bond in the dppee backbone directly influences the electronic communication between the phosphorus atoms and the metal center, which is reflected in the electrochemical properties. A comparative study on [(DPPX)Fe(NO)2] complexes shows that the dppee-containing complex exhibits a larger separation between its two quasi-reversible oxidation potentials (ΔE = 0.323 V) compared to the analogous dppp-containing complex (ΔE = 0.063 V) [1]. This difference is attributed to the π-bond in dppee enabling greater electronic delocalization or communication.

Electrochemistry Coordination Chemistry Iron Complexes

Photoinduced Isomerization and Cluster Transformation in Gold(I) Complexes: cis-dppee

The cis-1,2-bis(diphenylphosphino)ethylene (cis-dppee) ligand exhibits a unique ability to undergo photoinduced cis-to-trans isomerization while coordinated in polynuclear gold(I) clusters. This photochemical process drives a remarkable structural transformation from a decagold(I) cluster to an octadecagold(I) cluster [1]. This property is highly specific to ligands with an isolable cis-alkene backbone and is not observed for saturated-backbone diphosphines like dppe or dppp.

Photochemistry Gold Clusters Stimuli-Responsive Materials

1,1-Bis(diphenylphosphino)ethylene (CAS 84494-89-3): Optimal Use Cases Based on Quantifiable Differentiators


Ethylene Oligomerization and Polymerization Catalysis

In chromium-catalyzed ethylene tri- and tetramerization, 1,1-bis(diphenylphosphino)ethylene (dppee) is used as a carbon-bridged diphosphine ligand . Its specific bite angle and electronic properties, as evidenced by its high migratory insertion barrier in palladium systems [1], make it a suitable candidate for tuning selectivity in oligomerization processes. Researchers should consider dppee when a more sterically constrained ligand environment is required to favor the formation of specific α-olefin products over others or to suppress chain-walking and branching.

Synthesis of Stimuli-Responsive Gold Nanoclusters and Materials

The photoactive nature of the cis-dppee ligand enables the construction of stimuli-responsive gold(I) sulfido clusters that undergo a remarkable light-driven transformation from a 10-gold-atom to an 18-gold-atom cluster [2]. This provides a unique tool for creating functional materials where optical properties can be tuned by light. This application is exclusive to the cis-isomer of the ligand and cannot be replicated with common diphosphines like dppe or dppp, making it a critical differentiator for procurement in materials chemistry and photochemistry research.

Redox-Active Iron-Nitrosyl Complexes for Fundamental Studies

For researchers studying the fundamental electronic communication in transition metal complexes, dppee provides a unique electronic profile. The quantifiably larger separation between oxidation potentials in the [(dppee)Fe(NO)2] complex (ΔE = 0.323 V) compared to its saturated analog [(dppp)Fe(NO)2] (ΔE = 0.063 V) demonstrates that the π-backbone of dppee facilitates stronger electronic coupling between the two phosphorus donors [3]. This makes dppee the preferred ligand for constructing model complexes to investigate electron transfer processes and for designing catalysts where the ligand's redox non-innocence is a key factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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